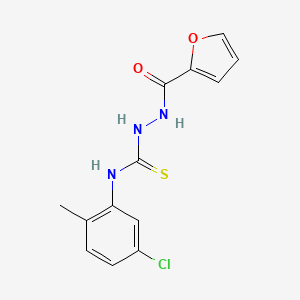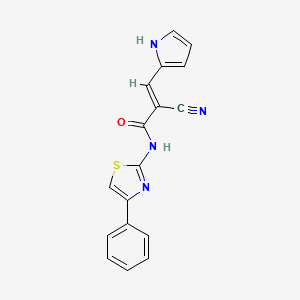![molecular formula C16H13FN4O4S B4279929 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B4279929.png)
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess a wide range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide involves the inhibition of various enzymes and proteins. This compound has been shown to bind to the active site of carbonic anhydrase IX, thereby inhibiting its activity. This inhibition leads to a decrease in the pH of the tumor microenvironment, which is known to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the pH of the tumor microenvironment. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes and proteins, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and analgesic effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide. These include the development of new derivatives of this compound with improved potency and selectivity, the exploration of its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes, and the determination of its safety and efficacy in clinical trials.
Conclusion:
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biochemical and physiological effects that make it a promising candidate for the development of new drugs. The synthesis method of this compound is complex and involves the use of various reagents and catalysts. Further research is needed to determine the safety and efficacy of this compound in clinical trials and to explore its potential applications in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes and proteins, including carbonic anhydrase IX, which is overexpressed in many cancer cells. Thus, this compound has been explored as a potential anticancer agent.
Eigenschaften
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4S/c17-13-7-5-12(6-8-13)10-20-11-14(9-18-20)19-26(24,25)16-4-2-1-3-15(16)21(22)23/h1-9,11,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDGIWAGPHEBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluoro-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4279857.png)

![N-methyl-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4279872.png)
![dimethyl 5-({[(2-furylmethyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4279876.png)
![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4279885.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-cyclohexylurea](/img/structure/B4279890.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4279895.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4279898.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(3-cyclohexen-1-ylmethylene)-4-piperidinecarbohydrazide](/img/structure/B4279905.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4279913.png)

![1,3-dimethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4279927.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4279931.png)
![2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4279939.png)